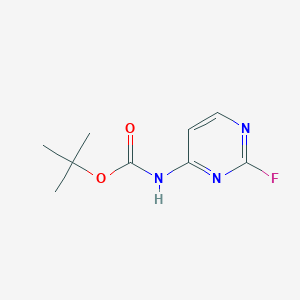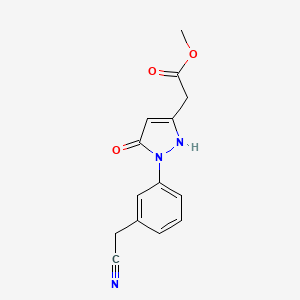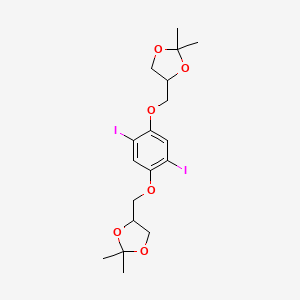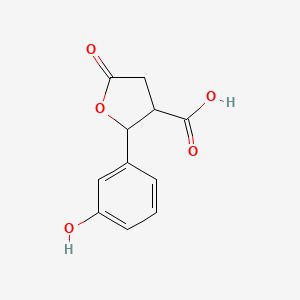
2-(Pyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 2-(pyridin-2-yl)-5-(trifluorométhyl)-2H-1,2,3-triazole-4-carboxylique est un composé hétérocyclique contenant un cycle pyridine, un groupe trifluorométhyle et un cycle triazole. Ce composé est intéressant en raison de ses applications potentielles dans divers domaines, notamment la chimie médicinale, la science des matériaux et la synthèse organique. La présence du groupe trifluorométhyle et du cycle triazole confère au composé des propriétés chimiques uniques, ce qui en fait une cible précieuse pour la recherche et le développement.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 2-(pyridin-2-yl)-5-(trifluorométhyl)-2H-1,2,3-triazole-4-carboxylique peut être réalisée par plusieurs voies de synthèse. Une méthode courante implique la réaction de cycloaddition entre un alcyne substitué par une pyridine et un azoture en présence d’un catalyseur de cuivre. Les conditions de réaction incluent généralement l’utilisation d’un solvant tel que le diméthylsulfoxyde ou l’acétonitrile, et la réaction est effectuée à des températures élevées (par exemple, 80-100 °C) pendant plusieurs heures.
Une autre approche implique la fonctionnalisation directe d’un cycle triazole préformé avec un groupe pyridine et trifluorométhyle. Cela peut être réalisé par une série de réactions de substitution, où le cycle triazole est d’abord fonctionnalisé avec un bon groupe partant, suivi d’une substitution nucléophile avec les réactifs pyridine et trifluorométhyle souhaités.
Méthodes de production industrielle
La production industrielle de l’acide 2-(pyridin-2-yl)-5-(trifluorométhyl)-2H-1,2,3-triazole-4-carboxylique implique généralement des procédés en lots à grande échelle ou en flux continu. Ces procédés sont optimisés pour un rendement et une pureté élevés, et impliquent souvent l’utilisation de réacteurs automatisés et de techniques de purification avancées telles que la chromatographie et la cristallisation. Le choix de la voie de synthèse et des conditions de réaction est influencé par des facteurs tels que le coût, la disponibilité des matières premières et les considérations environnementales.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 2-(pyridin-2-yl)-5-(trifluorométhyl)-2H-1,2,3-triazole-4-carboxylique peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former divers dérivés oxydés, en fonction des conditions de réaction et des agents oxydants utilisés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels du composé, comme la réduction du groupe acide carboxylique en alcool.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile, où un groupe fonctionnel est remplacé par un autre.
Réactions de couplage : Le composé peut participer à des réactions de couplage, telles que le couplage de Suzuki ou de Heck, pour former des molécules plus grandes et plus complexes.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium, le trioxyde de chrome et le peroxyde d’hydrogène. Les réactions sont généralement effectuées dans des solvants tels que l’eau, l’acétone ou le dichlorométhane.
Réduction : Les agents réducteurs courants comprennent l’hydrure de lithium et d’aluminium, le borohydrure de sodium et l’hydrogène gazeux avec un catalyseur de palladium. Les réactions sont généralement effectuées dans des solvants tels que le tétrahydrofurane ou l’éthanol.
Substitution : Les réactifs courants comprennent les halogénures, les sulfonates et les réactifs organométalliques. Les réactions sont généralement effectuées dans des solvants aprotiques polaires tels que le diméthylformamide ou le diméthylsulfoxyde.
Réactions de couplage : Les réactifs courants comprennent les catalyseurs de palladium, les acides boroniques et les halogénoalcanes. Les réactions sont généralement effectuées dans des solvants tels que le toluène ou le diméthylformamide.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, les réactions d’oxydation peuvent produire des dérivés oxydés tels que des aldéhydes ou des cétones, tandis que les réactions de réduction peuvent produire des dérivés réduits tels que des alcools ou des amines. Les réactions de substitution peuvent produire des dérivés substitués avec divers groupes fonctionnels, et les réactions de couplage peuvent produire des molécules plus grandes et plus complexes.
4. Applications de la recherche scientifique
L’acide 2-(pyridin-2-yl)-5-(trifluorométhyl)-2H-1,2,3-triazole-4-carboxylique a un large éventail d’applications de recherche scientifique, notamment :
Chimie médicinale : Le composé est intéressant en tant que candidat médicament potentiel en raison de ses propriétés chimiques uniques et de son activité biologique potentielle. Il a été étudié pour son utilisation potentielle en tant qu’agent anticancéreux, anti-inflammatoire et antimicrobien.
Science des matériaux : Le composé est intéressant pour son utilisation potentielle dans le développement de nouveaux matériaux, tels que les polymères, les revêtements et les catalyseurs. Ses propriétés chimiques uniques en font un élément de construction précieux pour la synthèse de matériaux avancés.
Synthèse organique : Le composé est intéressant en tant qu’intermédiaire polyvalent en synthèse organique. Il peut être utilisé comme matière première pour la synthèse d’une large gamme de molécules complexes, notamment des produits naturels et des produits pharmaceutiques.
Recherche biologique : Le composé est intéressant pour son utilisation potentielle comme outil dans la recherche biologique. Il peut être utilisé pour étudier la structure et la fonction des molécules biologiques, telles que les protéines et les acides nucléiques, et pour développer de nouvelles techniques de diagnostic et thérapeutiques.
Applications De Recherche Scientifique
2-(Pyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is of interest as a potential drug candidate due to its unique chemical properties and potential biological activity. It has been studied for its potential use as an anti-cancer, anti-inflammatory, and anti-microbial agent.
Materials Science: The compound is of interest for its potential use in the development of new materials, such as polymers, coatings, and catalysts. Its unique chemical properties make it a valuable building block for the synthesis of advanced materials.
Organic Synthesis: The compound is of interest as a versatile intermediate in organic synthesis. It can be used as a starting material for the synthesis of a wide range of complex molecules, including natural products and pharmaceuticals.
Biological Research: The compound is of interest for its potential use as a tool in biological research. It can be used to study the structure and function of biological molecules, such as proteins and nucleic acids, and to develop new diagnostic and therapeutic techniques.
Mécanisme D'action
Le mécanisme d’action de l’acide 2-(pyridin-2-yl)-5-(trifluorométhyl)-2H-1,2,3-triazole-4-carboxylique dépend de son application et de sa cible spécifiques. En chimie médicinale, le composé peut exercer ses effets en interagissant avec des cibles moléculaires spécifiques, telles que les enzymes, les récepteurs ou les canaux ioniques. Par exemple, il peut inhiber l’activité d’une enzyme en se liant à son site actif, ou il peut moduler l’activité d’un récepteur en se liant à son domaine de liaison au ligand.
Le composé peut également exercer ses effets par d’autres mécanismes, tels que la modification de la structure et de la fonction des membranes biologiques, ou la modulation de l’expression de gènes spécifiques. Les voies spécifiques et les cibles moléculaires impliquées dans le mécanisme d’action du composé font l’objet de recherches en cours.
Comparaison Avec Des Composés Similaires
L’acide 2-(pyridin-2-yl)-5-(trifluorométhyl)-2H-1,2,3-triazole-4-carboxylique peut être comparé à d’autres composés similaires, tels que :
Acide 2-(pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylique : Ce composé est dépourvu du groupe trifluorométhyle, ce qui peut entraîner des propriétés chimiques et une activité biologique différentes.
Acide 5-(trifluorométhyl)-2H-1,2,3-triazole-4-carboxylique : Ce composé est dépourvu du cycle pyridine, ce qui peut entraîner des propriétés chimiques et une activité biologique différentes.
Acide 2-(pyridin-2-yl)-5-méthyl-2H-1,2,3-triazole-4-carboxylique : Ce composé possède un groupe méthyle au lieu d’un groupe trifluorométhyle, ce qui peut entraîner des propriétés chimiques et une activité biologique différentes.
La présence du groupe trifluorométhyle et du cycle pyridine dans l’acide 2-(pyridin-2-yl)-5-(trifluorométhyl)-2H-1,2,3-triazole-4-carboxylique confère au composé des propriétés chimiques uniques, ce qui en fait une cible précieuse pour la recherche et le développement. Le groupe trifluorométhyle est connu pour améliorer la stabilité et la lipophilie du composé, tandis que le cycle pyridine peut participer à diverses réactions chimiques et interactions avec des molécules biologiques.
Propriétés
Formule moléculaire |
C9H5F3N4O2 |
|---|---|
Poids moléculaire |
258.16 g/mol |
Nom IUPAC |
2-pyridin-2-yl-5-(trifluoromethyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H5F3N4O2/c10-9(11,12)7-6(8(17)18)14-16(15-7)5-3-1-2-4-13-5/h1-4H,(H,17,18) |
Clé InChI |
WUJZQCWJRVUCMO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)N2N=C(C(=N2)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Chloromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B11786270.png)

![6-Bromo-8-methoxy-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11786276.png)










